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Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

Get Quote

Executive Summary
The emergence of New Psychoactive Substances (NPS) requires analytical methods capable

of high specificity and structural elucidation. PV8 (

-pyrrolidinoheptiophenone), a synthetic cathinone and homolog of

-PVP, presents identification challenges due to its structural similarity to other "bath salts" like

-PHP and

-PVP.

This Application Note details a robust LC-QTOF-MS (Liquid Chromatography-Quadrupole

Time-of-Flight Mass Spectrometry) protocol for the unequivocal identification of PV8

hydrochloride. Unlike triple-quadrupole methods limited to targeted MRM transitions, this high-

resolution workflow enables:

Exact Mass Confirmation: <5 ppm mass accuracy for the protonated precursor.
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Isomer Differentiation: Chromatographic and spectral separation from structural isomers.

Fragment Elucidation: Detailed mapping of the fragmentation pathway for retrospective data

analysis.

Chemical Identity & Properties
PV8 is characterized by a phenyl ring, a ketone group, a heptyl chain (7 carbons total length),

and a pyrrolidine ring.

Property Detail

Common Name

PV8,

-PHPP,

-Pyrrolidinoheptiophenone

IUPAC Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone

Chemical Formula

Monoisotopic Mass 259.1936 Da

Protonated Ion 260.2009 Da

Key Structural Feature

Extension of the alkyl chain by one carbon

compared to

-PHP (

) and two compared to

-PVP (

).[1]

Experimental Protocol
Sample Preparation
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Causality: Synthetic cathinones are thermally unstable; therefore, gentle extraction methods

are preferred over aggressive hydrolysis or high-temperature GC preps.

Protocol A: Urine (Dilute-and-Shoot)

Centrifuge urine sample at 10,000 x g for 5 minutes to remove particulates.

Dilute 100

L of supernatant with 900

L of Initial Mobile Phase (95:5 Water:Acetonitrile).

Add internal standard (e.g.,

-PVP-d8) to a final concentration of 100 ng/mL.

Vortex and transfer to an autosampler vial.

Protocol B: Seized Powder/Solid

Dissolve 1 mg of powder in 10 mL of Methanol (LC-MS grade).

Sonicate for 10 minutes.

Dilute 1:1000 in Initial Mobile Phase to avoid detector saturation.

Liquid Chromatography Conditions
Rationale: A C18 column with high carbon load is selected to ensure adequate retention of the

hydrophobic alkyl chain of PV8, separating it from more polar matrix interferences.

System: Agilent 1290 Infinity II or equivalent UHPLC.

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8

m).

Column Temperature: 40°C.
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Flow Rate: 0.4 mL/min.

Injection Volume: 1-5

L.

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % B Event

0.00 5 Initial Hold

1.00 5 Desalting

10.00 95 Linear Ramp

12.00 95 Wash

12.10 5 Re-equilibration

| 15.00 | 5 | End |

QTOF-MS Source & Acquisition Parameters
Rationale: Electrospray Ionization (ESI) in positive mode is essential for protonating the basic

nitrogen in the pyrrolidine ring.

Ionization: ESI Positive (

).

Capillary Voltage: 3500 V.

Gas Temperature: 325°C.

Drying Gas: 10 L/min.
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Nebulizer: 35 psig.

Fragmentor: 125 V (Optimized to prevent in-source fragmentation while maximizing

transmission).

Acquisition Mode: Data-Dependent Acquisition (Auto MS/MS).

Mass Range: 50–1000

.

Scan Rate: 3 spectra/sec.

Collision Energy: Ramp 10–40 eV (Ensures generation of both precursor and diverse

product ions).

Results & Discussion
Accurate Mass & Elemental Composition
The primary identification metric is the accurate mass of the precursor ion. The QTOF provides

sufficient resolution to distinguish PV8 from potential isobaric interferences, though not from

positional isomers (which requires retention time matching).

Ion Species Formula Theoretical Measured Error (ppm)

Precursor 260.2009 260.2014 +1.9

Isotope 261.2042 261.2045 +1.1

Fragmentation Pathway Analysis
Understanding the fragmentation is critical for distinguishing PV8 from its homologs (

-PVP,

-PHP). The fragmentation follows a predictable alpha-cleavage mechanism characteristic of
cathinones.
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Mechanism:

-Cleavage: The bond between the carbonyl carbon and the alpha-carbon breaks.

Charge Retention: The charge can be retained on the benzoyl moiety (

105) or the iminium moiety (

154).

Diagnostic Value: The

154.1590 ion is specific to the pyrrolidine ring + heptyl chain combination. In contrast,

-PVP yields

126, and

-PHP yields

140.[3]

PV8 Precursor
[M+H]+: 260.2009

(C17H26NO+)

Iminium Ion
(Diagnostic)

m/z: 154.1590
(C10H20N+)

Alpha-Cleavage
(Loss of Benzoyl)

Benzoyl Ion
(Common)

m/z: 105.0335
(C7H5O+)

Alpha-Cleavage
(Loss of Iminium)

Pyrrolidine Ring
m/z: 70.0651

(C4H8N+)

Secondary Fragmentation
(High CE)

Phenyl Ion
m/z: 77.0386

(C6H5+)

Loss of CO
(-28 Da)

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway of PV8 under ESI-QTOF conditions. The m/z 154

ion is the primary differentiator from other homologs.

Homolog Differentiation
The following table illustrates why accurate mass MS/MS is superior to standard MS for

distinguishing the "PVP" family.
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Compound Alkyl Chain
Precursor (

)

Diagnostic
Iminium Ion (

)

Benzoyl Ion (

)

-PVP

Propyl (

)
232.1696 126.1277 105.0335

-PHP

Butyl (

)
246.1852 140.1434 105.0335

PV8 (

-PHPP)

Pentyl (

)
260.2009 154.1590 105.0335

Note: All contain the same pyrrolidine ring and phenyl ring, making the benzoyl ion (105)

common to all, and thus non-specific.

System Suitability & Validation
To ensure the trustworthiness of the generated data, the following system suitability tests (SST)

must be performed prior to batch analysis.

Mass Accuracy Check: Infuse a reference mass solution (e.g., Agilent Tune Mix). Mass error

must be < 2 ppm for the calibrant ions.

Retention Time Stability: Inject a PV8 standard (100 ng/mL) 5 times. RT %RSD must be <

0.5%.

Sensitivity (S/N): The signal-to-noise ratio for the 10 ng/mL standard must exceed 10:1.

Carryover: Inject a blank solvent immediately after the highest calibrator (1000 ng/mL). No

peak should be detected at the retention time of PV8 > 0.1% of the standard area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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